2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organic Synthesis Stability Purification

Inconsistent Suzuki-Miyaura couplings due to protodeboronation of free boronic acids delay project timelines. This pinacol ester provides a shelf-stable, crystalline alternative for reliable C-C bond formation. • Crystalline solid enables precise automated weighing for high-throughput library synthesis. • Established literature protocols reduce process development and re-optimization efforts. • Ideal for medicinal chemistry and well-defined π-conjugated materials (OLEDs, OPVs). Supplied with a certificate of analysis; global shipping from regional stock.

Molecular Formula C13H19BO3
Molecular Weight 234.1 g/mol
CAS No. 171364-79-7
Cat. No. B130264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS171364-79-7
Synonyms2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane;  4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene;  p-(Pinacolboryl)anisol; 
Molecular FormulaC13H19BO3
Molecular Weight234.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3
InChIKeyVFIKPDSQDNROGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Product Overview


2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 171364-79-7), also known as 4-methoxyphenylboronic acid pinacol ester, is a key arylboronate ester building block . It is a crystalline solid with a molecular formula of C13H19BO3 and a molecular weight of 234.10 g/mol . This compound is a stable, bench-stable reagent used extensively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, making it a staple in medicinal chemistry and materials science .

Workflow Palladium-catalyzed Suzuki-Miyaura cross-coupling for C–C bond formation
Format Crystalline, bench-stable solid suitable for precise automated dispensing
Profile Moderate reactivity supports controlled, scalable process development

Why Substituting 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fails


Substituting this pinacol ester with other arylboron nucleophiles like the corresponding boronic acid or neopentylglycolboronate is not a straightforward swap and carries significant risks. The pinacol ester provides a unique balance of shelf stability and predictable reactivity that is not matched by other classes. While free boronic acids can be more reactive, they are prone to protodeboronation and oxidation, are often waxy solids that are difficult to purify, and can form dimeric or trimeric species that complicate stoichiometry [1]. Conversely, while neopentylglycolboronate esters may offer higher reactivity, they are a distinct chemical entity with different reaction kinetics, atom economy, and cost profiles that demand a full re-optimization of established protocols [1]. Simply assuming in-class interchangeability can lead to reaction failure, lower yields, or significant delays in project timelines.

Free boronic acid analogs
May introduce protodeboronation, oxidation, and ill-defined stoichiometry that can complicate reproducibility.
Neopentylglycolboronate esters
Distinct kinetics and higher reactivity may require full re-optimization of established protocols.
Potassium trifluoroborate salts
Different atom economy and significantly higher cost profile can shift process economics.

Performance Benchmarks: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Analogs


Stability and Handling vs. Free Boronic Acid

The target compound, as a pinacol ester, offers significantly improved stability and handling characteristics compared to its free boronic acid counterpart, 4-methoxyphenylboronic acid. Free arylboronic acids are reported to undergo decomposition by protodeboronation and oxidation during storage, are often waxy solids that make purification difficult, and can form ill-defined dimeric or trimeric species that complicate stoichiometric calculations [1]. In contrast, pinacol esters like this compound are crystalline, bench-stable solids .

Stability vs. Free Acid
Class-level
Crystalline solid vs. waxy, oxidation-prone acid
Form stability supports reproducible stoichiometry
Qualitative comparison; class-level inference
Organic Synthesis Stability Purification

Coupling Reactivity vs. Neopentylglycolboronate

In a direct head-to-head comparison under nickel catalysis, the overall reactivity of 4-methoxyphenyl pinacolboronate (the target compound) was found to be 5 times lower than that of 4-methoxyphenyl neopentylglycolboronate in a cross-coupling reaction with methyl 4-((methylsulfonyl)oxy)benzoate [1]. This is supported by kinetic experiments showing a higher Turnover Number (TON) and Turnover Frequency (TOF) for the neopentylglycolboronate analog [1].

Reactivity vs. Neopentylglycol
Head-to-head
5× lower overall rate under Ni catalysis
Ni(COD)₂, PCy₃, THF; coupling with aryl mesylate
Reactivity profile defines process control vs. rate requirements
Direct comparison from kinetic study
Ni-Catalysis Suzuki-Miyaura Kinetics Aryl Mesylates

Atom Economy and Cost vs. Neopentylglycolboronate and Trifluoroborates

When considering the economic and atom efficiency of the Suzuki-Miyaura reaction, aryl pinacolboronates present a distinct profile. A comparative study notes that while pinacolboronates are more atom-economic than aryl trifluoroborates, they are less atom-economic than arylboronic acids and aryl neopentylglycolboronates [1]. From a cost perspective, aryl pinacolboronate is reported to be approximately six times more expensive than aryl neopentylglycolboronate, but significantly less expensive than potassium aryl trifluoroborate [1].

Cost & Atom Economy
Class-level
~6× cost vs. neopentylglycol, higher atom economy than trifluoroborate
Procurement trade-off: stability/reliability vs. cost and atom economy
Class-level comparison data
Atom Economy Cost Analysis Green Chemistry

Industrial & Research Applications for 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


High-Throughput Synthesis of Biaryl Libraries

The compound's stability and predictable reactivity make it an ideal building block for automated, high-throughput Suzuki-Miyaura couplings. Its crystalline nature allows for precise automated weighing and dispensing, a crucial factor in library synthesis where accuracy and reproducibility are paramount [REFS-1, REFS-2].

Reliable Scale-Up of Key Intermediates

For projects where a well-established, robust, and scalable process is required, this pinacol ester is the preferred reagent. Its moderate reactivity profile can offer better control over exotherms and side reactions compared to more reactive alternatives, and its established use in the literature provides a wealth of prior art for process development [REFS-1, REFS-2].

Synthesis of Functionalized Monomers and Polymers

The predictable and clean nature of the Suzuki coupling using this compound is highly valued in the synthesis of well-defined π-conjugated materials, such as organic light-emitting diode (OLED) components and organic photovoltaics (OPVs). The ability to introduce a 4-methoxyphenyl group with high fidelity is critical for tuning the electronic properties of the final material [1].

Application
Selection Property
Validation Focus
High-throughput biaryl library synthesis
Crystalline, automated-dispenser-compatible format
Weight accuracy and coupling reproducibility
Reliable scale-up of key intermediates
Moderate reactivity with established literature precedent
Exotherm control and side-reaction profile
Synthesis of functionalized π-conjugated materials
High-fidelity 4-methoxyphenyl introduction
Electronic property tuning and material purity

Technical Documentation Hub

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